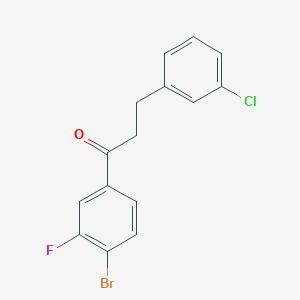

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone

CAS No.: 898787-16-1

Cat. No.: VC2484190

Molecular Formula: C15H11BrClFO

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-16-1 |

|---|---|

| Molecular Formula | C15H11BrClFO |

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H11BrClFO/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |

| Standard InChI Key | SHLIEOJXASGRTR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is an organic compound classified as a halogenated propiophenone. The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 898787-16-1 |

| Molecular Formula | C15H11BrClFO |

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |

The compound is also registered in chemical databases with the following identifiers:

| Database | Identifier |

|---|---|

| PubChem Compound ID | 24726043 |

| Standard InChIKey | SHLIEOJXASGRTR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Br)F |

Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | White to off-white |

| Molecular Weight | 341.6 g/mol |

| Solubility | Expected to be soluble in organic solvents (acetone, chloroform, DMF) and poorly soluble in water |

The presence of multiple halogen substituents (bromine, chlorine, and fluorine) contributes to the compound's relatively high molecular weight and influences its solubility profile .

Structural Data

Detailed structural information for 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone includes:

| Structural Parameter | Description |

|---|---|

| Bond Angles | Standard aromatic ring bond angles (approximately 120°) |

| C-C Bond Lengths | Approximately 1.40 Å (aromatic) |

| C-Br Bond Length | Approximately 1.90 Å |

| C-Cl Bond Length | Approximately 1.75 Å |

| C-F Bond Length | Approximately 1.35 Å |

The presence of the carbonyl group creates a slight planarity deviation in the propan-1-one chain connecting the two aromatic rings .

Synthesis and Preparation Methods

Reaction Challenges and Considerations

Several challenges are typically associated with the synthesis of multi-halogenated compounds like 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone:

-

Regioselectivity: Ensuring halogen substitution occurs at the desired positions

-

Chemoselectivity: Preventing unwanted side reactions between functional groups

-

Purification: Separation of the target compound from structurally similar byproducts

-

Scale-up considerations: Optimizing reaction conditions for larger-scale production

These challenges necessitate careful control of reaction conditions and possibly the use of protecting groups during synthesis.

Chemical Reactivity and Reactions

Reactivity Patterns

The chemical reactivity of 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone is primarily determined by the presence of three key functional features:

-

Carbonyl group (ketone): Susceptible to nucleophilic addition reactions

-

Multiple halogen substituents: Sites for potential substitution reactions

-

Aromatic rings: Can undergo electrophilic aromatic substitution under appropriate conditions

Comparative Analysis with Structurally Related Compounds

Structural Analogs

4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone belongs to a family of halogenated propiophenones. Comparison with structural analogs provides insights into structure-property relationships:

| Compound | Key Structural Difference | Implication |

|---|---|---|

| 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone | Fluorine at 2' vs 3' position | Different electronic effects and potential reactivity |

| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Chloro vs Bromo at 4'; Methoxy vs Chloro on second ring | Reduced halogen content; different electronic properties |

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Chlorine at 4-position vs 3-position | Altered electronic distribution in the molecule |

This comparison highlights how subtle structural modifications can potentially influence physicochemical properties and reactivity patterns .

Structure-Property Relationships

The unique combination of halogens in 4'-Bromo-3-(3-chlorophenyl)-3'-fluoropropiophenone contributes to its distinctive properties:

-

The bromine substituent (largest halogen) significantly affects lipophilicity and increases molecular weight

-

The fluorine substituent (most electronegative halogen) creates polarization effects within the aromatic ring

-

The chlorine substituent modifies the electronic character of the second aromatic ring

-

The collective halogen effect influences crystallinity, melting point, and solubility

These structure-property relationships are important considerations for potential applications of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume